molecular formula C23H24Cl2N4O4S B12715712 Thiomorpholine, 4-(4-((2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-, 1-oxide, cis- CAS No. 103661-10-5

Thiomorpholine, 4-(4-((2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-, 1-oxide, cis-

Cat. No.: B12715712
CAS No.: 103661-10-5
M. Wt: 523.4 g/mol
InChI Key: UCIROMKTXYHXEI-NFBKMPQASA-N
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Description

Thiomorpholine, 4-(4-((2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-, 1-oxide, cis- is a complex organic compound that belongs to the class of thiomorpholines. This compound is characterized by its unique structure, which includes a thiomorpholine ring, a triazole moiety, and a dioxolane ring. The presence of these functional groups suggests that the compound may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The key steps may include:

    Formation of the thiomorpholine ring: This can be achieved through the reaction of a suitable amine with a sulfur-containing reagent.

    Introduction of the triazole moiety:

    Formation of the dioxolane ring: This can be done through the reaction of a diol with an aldehyde or ketone under acidic conditions.

    Final assembly: The various fragments are then coupled together using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring.

    Reduction: Reduction reactions could target the triazole moiety or other functional groups.

    Substitution: The compound may participate in substitution reactions, especially at positions where the functional groups are attached.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogenating agents, nucleophiles

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a useful ligand in coordination chemistry.

Biology

In biology, the compound might be studied for its potential biological activity. The presence of the triazole moiety suggests that it could have antifungal or antibacterial properties.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. For example, it might be tested as a drug candidate for the treatment of infections or other diseases.

Industry

In industry, the compound could be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an antifungal agent, it might inhibit the synthesis of ergosterol, a key component of fungal cell membranes. Alternatively, if it has antibacterial activity, it might inhibit the synthesis of bacterial cell walls or interfere with other essential processes.

Comparison with Similar Compounds

Similar Compounds

    Thiomorpholine derivatives: These compounds share the thiomorpholine ring and may have similar chemical and biological properties.

    Triazole-containing compounds: These compounds contain the triazole moiety and are often studied for their antifungal and antibacterial activity.

    Dioxolane-containing compounds: These compounds contain the dioxolane ring and may have unique chemical reactivity.

Uniqueness

The uniqueness of Thiomorpholine, 4-(4-((2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-, 1-oxide, cis- lies in its combination of functional groups. This combination may confer unique chemical reactivity and biological activity, making it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

103661-10-5

Molecular Formula

C23H24Cl2N4O4S

Molecular Weight

523.4 g/mol

IUPAC Name

4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1,4-thiazinane 1-oxide

InChI

InChI=1S/C23H24Cl2N4O4S/c24-17-1-6-21(22(25)11-17)23(14-29-16-26-15-27-29)32-13-20(33-23)12-31-19-4-2-18(3-5-19)28-7-9-34(30)10-8-28/h1-6,11,15-16,20H,7-10,12-14H2/t20-,23-/m1/s1

InChI Key

UCIROMKTXYHXEI-NFBKMPQASA-N

Isomeric SMILES

C1CS(=O)CCN1C2=CC=C(C=C2)OC[C@@H]3CO[C@@](O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl

Canonical SMILES

C1CS(=O)CCN1C2=CC=C(C=C2)OCC3COC(O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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